molecular formula C26H25ClN4O4S B6103186 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE

4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE

Cat. No.: B6103186
M. Wt: 525.0 g/mol
InChI Key: MQOFLLLOYFFVOP-UHFFFAOYSA-N
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Description

4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core, substituted with a pyrazole ring and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as an enzyme inhibitor. Its sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of inflammatory diseases and cancer. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDE lies in its combination of a pyrazole ring, sulfonamide group, and benzamide core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4S/c1-18-24(26(33)31(29(18)2)23-7-5-4-6-8-23)28-25(32)20-11-15-22(16-12-20)30(36(3,34)35)17-19-9-13-21(27)14-10-19/h4-16H,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOFLLLOYFFVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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